An In-Depth Technical Guide to 5-(Chloromethyl)-4-methyl-1,3-thiazole
An In-Depth Technical Guide to 5-(Chloromethyl)-4-methyl-1,3-thiazole
Abstract
This technical guide provides a comprehensive overview of 5-(Chloromethyl)-4-methyl-1,3-thiazole, a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. The document details its chemical and physical properties, established synthesis methodologies, and its significant role as a key intermediate in the synthesis of bioactive molecules. Intended for researchers, scientists, and drug development professionals, this guide offers in-depth insights into the chemistry and utility of this versatile compound, identified by CAS Number 10014-52-5 .[1]
Introduction
5-(Chloromethyl)-4-methyl-1,3-thiazole is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry.[2] Its thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds.[2][3][4][5][6] The thiazole ring is a key component of vitamin B1 (thiamine) and is present in many pharmaceuticals, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][7] The presence of a reactive chloromethyl group at the 5-position makes it a valuable intermediate for introducing the 4-methyl-thiazol-5-ylmethyl moiety into a wide range of molecular architectures.[2][3] This reactivity has been extensively leveraged in the development of critical medicines.[2]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(Chloromethyl)-4-methyl-1,3-thiazole is fundamental for its application in synthesis, including planning for purification, reaction setup, and storage. The key properties are summarized below. The compound is often handled as its hydrochloride salt to improve stability.[8][9]
| Property | Value | Source |
| CAS Number | 10014-52-5 | ChemicalBook[1] |
| Molecular Formula | C₅H₆ClNS | PubChem[9] |
| Molecular Weight | 147.63 g/mol | PubChem[10] |
| Appearance | Clear, faint green to faint orange oil | Smolecule[8] |
| Boiling Point | 217°C | Smolecule[8] |
| Melting Point | Decomposes at 160-165°C (hydrochloride salt) | Smolecule[8] |
| InChI Key | QYNYCFHHMAVVQB-UHFFFAOYSA-N | PubChem[9] |
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
The most common and industrially scalable method for preparing 5-(Chloromethyl)-4-methyl-1,3-thiazole and its analogs is the Hantzsch thiazole synthesis.[2][11] This robust condensation reaction involves an α-haloketone and a thioamide, providing a direct route to the thiazole core.[2][11]
The causality behind this choice of synthesis is its efficiency and the ready availability of the starting materials. The reaction proceeds by nucleophilic attack of the thioamide sulfur on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Logical Workflow: Hantzsch Synthesis
Caption: Generalized workflow for the Hantzsch synthesis of the target thiazole.
Exemplary Experimental Protocol
This protocol is a representative example based on established chemical principles and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reaction Setup: To a solution of 1,3-dichloroacetone (1.0 eq) in absolute ethanol, add thioacetamide (1.0 eq).
-
Condensation: Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified via column chromatography on silica gel to yield pure 5-(chloromethyl)-4-methyl-1,3-thiazole.
-
Salt Formation (Optional): To form the hydrochloride salt for improved stability and handling, the purified oil can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether. The resulting precipitate is filtered and dried under vacuum.[2]
Key Applications in Drug Development and Research
The utility of 5-(Chloromethyl)-4-methyl-1,3-thiazole is intrinsically linked to the reactivity of its chloromethyl group. This group acts as an excellent electrophile, making it susceptible to nucleophilic substitution. This allows for the covalent attachment of the thiazole moiety to a larger molecular scaffold, a common strategy in drug design.[3][8]
Case Study 1: Synthesis of Thiamine (Vitamin B1)
The thiazole ring is a core structural component of Thiamine. While plants and microorganisms synthesize the thiazole moiety de novo, chemical synthesis often employs pre-formed thiazole intermediates.[12][13] 5-(Chloromethyl)-4-methyl-1,3-thiazole serves as a precursor which, after conversion to the corresponding hydroxyethyl derivative, is coupled with the pyrimidine portion to complete the synthesis of Vitamin B1.
Case Study 2: Intermediate in the Synthesis of Ritonavir
Ritonavir is an HIV protease inhibitor used in the treatment of HIV/AIDS.[14][15] The synthesis of Ritonavir involves several key building blocks, one of which is derived from a substituted thiazole.[14][16] Specifically, a related compound, 4-(chloromethyl)-2-isopropylthiazole hydrochloride, is used as a key intermediate.[17] This intermediate is reacted with methylamine to form 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole, a crucial fragment that is later incorporated into the final drug structure.[17] The fundamental reactivity pattern—nucleophilic substitution on the chloromethyl group—is identical to that of 5-(chloromethyl)-4-methyl-1,3-thiazole, highlighting the importance of this class of reagents.
Reactivity Profile and Synthetic Utility
The primary mode of reactivity is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent thiazole ring helps to stabilize the transition state.
General Reaction Workflow
Caption: General workflow illustrating the nucleophilic substitution reactivity.
This straightforward reactivity allows chemists to couple the thiazole unit with a wide variety of nucleophiles, including:
-
Amines (to form aminomethylthiazoles)
-
Alcohols/Phenols (to form ethers)
-
Thiols (to form thioethers)
-
Carboxylates (to form esters)
This versatility makes it a highly valuable building block for creating libraries of compounds for high-throughput screening in drug discovery.
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper handling and storage are critical to ensure safety and maintain the integrity of the compound.
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | Harmful if swallowed (H302). Toxic in contact with skin (H311).[18] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314).[18][19] |
| Eye Damage | Causes serious eye damage (H318).[18][20] |
| Sensitization | May cause an allergic skin reaction (H317).[18] |
| Mutagenicity | Suspected of causing genetic defects (H341).[18] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411).[18] |
Self-Validating Safety Protocol
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[20][21] Ensure that an eyewash station and safety shower are immediately accessible.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile, inspected prior to use), and tightly fitting safety goggles.
-
Handling: Avoid contact with skin, eyes, and clothing.[18][20] Prevent the formation of aerosols.[21] After handling, wash hands and face thoroughly.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[21] Keep away from incompatible materials such as strong oxidizing agents.[19]
-
Spill & Disposal: In case of a spill, evacuate the area.[21] Absorb with inert material and place into a suitable, labeled container for disposal.[20] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[19][20]
Conclusion
5-(Chloromethyl)-4-methyl-1,3-thiazole is a cornerstone intermediate in modern synthetic chemistry, particularly in the development of pharmaceuticals.[2] Its straightforward synthesis via the Hantzsch reaction and the predictable reactivity of its chloromethyl group provide a versatile platform for the construction of complex, biologically active molecules. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively harness the potential of this valuable chemical building block.
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